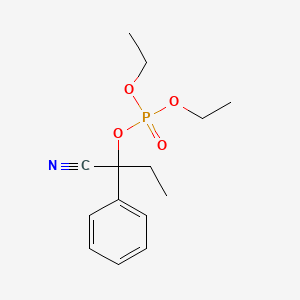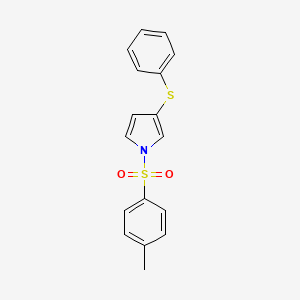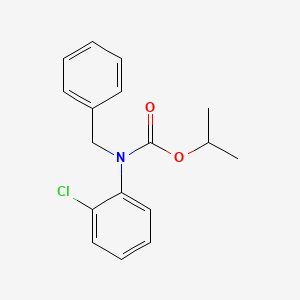
Propan-2-yl benzyl(2-chlorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl benzyl(2-chlorophenyl)carbamate is a chemical compound known for its diverse applications in various fields such as agriculture, medicine, and scientific research. It is a carbamate ester that exhibits unique properties making it valuable for different industrial and research purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propan-2-yl benzyl(2-chlorophenyl)carbamate can be synthesized through several methods. One common synthetic route involves the reaction of 3-chlorophenyl isocyanate with isopropanol. Another method includes the reaction of 3-chloroaniline with isopropyl chloroformate in the presence of sodium hydroxide .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl benzyl(2-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and various halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while substitution reactions can produce various substituted carbamates.
Aplicaciones Científicas De Investigación
Propan-2-yl benzyl(2-chlorophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Industry: It is used in the production of herbicides and plant growth regulators.
Mecanismo De Acción
The mechanism of action of Propan-2-yl benzyl(2-chlorophenyl)carbamate involves its interaction with specific molecular targets. In the case of its use as a herbicide, the compound is absorbed by plants and interferes with essential biological processes such as oxidative phosphorylation and photosynthesis . This leads to the inhibition of plant growth and development.
Comparación Con Compuestos Similares
Similar Compounds
Chlorpropham: A similar carbamate ester used as a plant growth regulator and herbicide.
Benzyl carbamate: Another carbamate ester with applications in organic synthesis.
Uniqueness
Propan-2-yl benzyl(2-chlorophenyl)carbamate is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to undergo various chemical reactions and its diverse applications in different fields make it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
88343-34-4 |
|---|---|
Fórmula molecular |
C17H18ClNO2 |
Peso molecular |
303.8 g/mol |
Nombre IUPAC |
propan-2-yl N-benzyl-N-(2-chlorophenyl)carbamate |
InChI |
InChI=1S/C17H18ClNO2/c1-13(2)21-17(20)19(12-14-8-4-3-5-9-14)16-11-7-6-10-15(16)18/h3-11,13H,12H2,1-2H3 |
Clave InChI |
YJSCLYRKRNULNV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


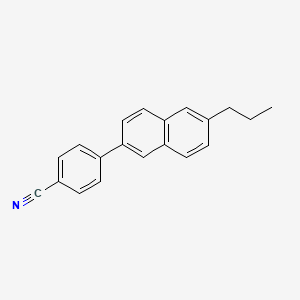
![(2E)-1-(4-Ethoxyphenyl)-2-[(2-hydroxyphenyl)imino]ethan-1-one](/img/structure/B14404676.png)
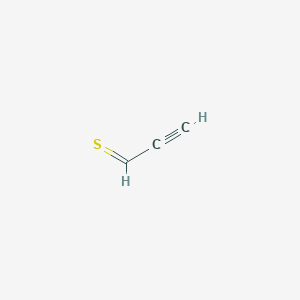
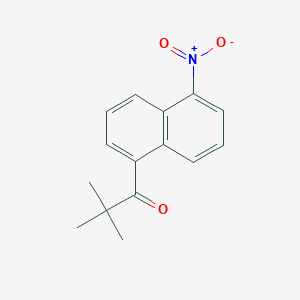
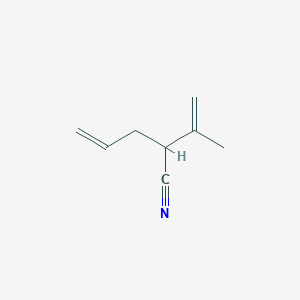
![Diethyl [1,2-bis(diphenylphosphanyl)ethyl]phosphonate](/img/structure/B14404713.png)
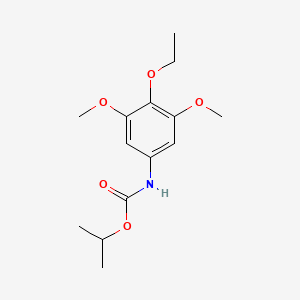
![[(5-Chloro-2-nitrophenyl)methylidene]propanedioic acid](/img/structure/B14404718.png)
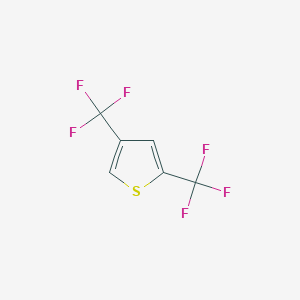
![Dimethyl 5-phenyloxepino[4,3-b]pyridine-7,8-dicarboxylate](/img/structure/B14404726.png)
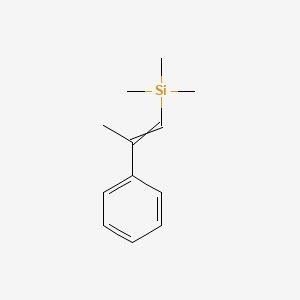
![Cyanamide, [4-amino-5-cyano-6-(methylthio)-2-pyrimidinyl]-](/img/structure/B14404732.png)
